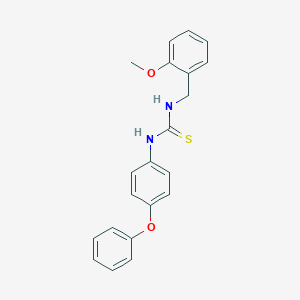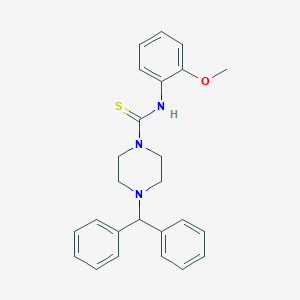
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, also known as DMHP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DMHP belongs to the class of pyranocarboxamide compounds and has been found to exhibit interesting biochemical and physiological effects. Additionally, we will list future directions for the research and development of DMHP.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with the sigma-1 receptor. This compound binds to the receptor and modulates its activity, leading to changes in the release of neurotransmitters. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit interesting biochemical and physiological effects. In animal studies, this compound has been shown to have an analgesic effect, reducing pain sensitivity. This compound has also been found to have an effect on memory and learning, improving cognitive function. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, reducing symptoms of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. This compound also has a high affinity for the sigma-1 receptor, making it a useful tool for studying the receptor's function. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide. One area of interest is the development of this compound analogs with improved properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of this compound's effect on other physiological processes, such as inflammation and oxidative stress. Additionally, the potential therapeutic applications of this compound, particularly in the treatment of pain, anxiety, and depression, warrant further investigation.
Métodos De Síntesis
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, including 3,4-dimethoxybenzaldehyde, 3-methoxybenzaldehyde, pyrrolidine, and acetic anhydride. The detailed synthesis method and characterization of this compound have been reported in the literature.
Aplicaciones Científicas De Investigación
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, memory, and learning. This compound has also been found to have an effect on the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood and behavior.
Propiedades
Fórmula molecular |
C21H25NO5 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C21H25NO5/c1-24-17-6-4-5-16(14-17)22-20(23)21(9-11-27-12-10-21)15-7-8-18(25-2)19(13-15)26-3/h4-8,13-14H,9-12H2,1-3H3,(H,22,23) |
Clave InChI |
YBBOODIBJLTWHE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC(=CC=C3)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC(=CC=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)



![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)

![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)

![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)